2-Isopropylquinazolin-4-amine

Description

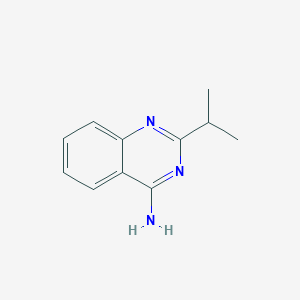

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13N3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

2-propan-2-ylquinazolin-4-amine |

InChI |

InChI=1S/C11H13N3/c1-7(2)11-13-9-6-4-3-5-8(9)10(12)14-11/h3-7H,1-2H3,(H2,12,13,14) |

InChI Key |

BMNRMQPRYLUQBO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC2=CC=CC=C2C(=N1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Isopropylquinazolin 4 Amine and Congeneric Analogues

Strategic Approaches to the Quinazoline (B50416) Core Construction

The synthesis of the quinazoline framework is a well-explored area of organic chemistry, with numerous methods developed to achieve this bicyclic heterocycle. These strategies often involve the formation of the pyrimidine (B1678525) ring onto a pre-existing benzene (B151609) derivative.

Cyclization Reactions and Multicomponent Synthesis Routes

Cyclization reactions form the bedrock of quinazoline synthesis. A common and versatile starting material for these syntheses is anthranilonitrile (2-aminobenzonitrile) and its derivatives. One effective approach involves the microwave-assisted, one-pot, multi-component reaction of 2-aminobenzonitrile (B23959) with ortho-esters and ammonium (B1175870) acetate (B1210297) under solvent-free conditions. nih.govfrontiersin.org This method allows for the efficient synthesis of 2-alkyl-4-aminoquinazolines. nih.govfrontiersin.org The use of microwave irradiation often leads to shorter reaction times and improved yields compared to conventional heating methods. nih.govfrontiersin.org

Another powerful strategy is the use of multicomponent reactions (MCRs), which offer a streamlined approach to complex molecules in a single synthetic operation. For instance, the reaction of 2-aminobenzophenones with thiourea (B124793) under microwave irradiation provides a facile route to 4-aryl substituted quinazoline derivatives. nih.gov Furthermore, environmentally benign methods are gaining prominence, such as the synthesis of fluorinated 2-alkylthio-4-aminoquinazolines via microwave-assisted cyclization of o-fluorobenzonitriles with S-alkyl isothiouronium salts on a basic alumina (B75360) solid support. nih.gov

The following table summarizes a selection of multicomponent reactions for quinazoline synthesis:

| Starting Materials | Reagents and Conditions | Product Type | Reference |

| 2-Aminobenzonitrile, Ortho-esters, Ammonium Acetate | Microwave, Solvent-free | 2-Alkyl-4-aminoquinazolines | nih.govfrontiersin.org |

| 2-Aminobenzophenones, Thiourea | Microwave, DMSO | 4-Arylquinazolines | nih.gov |

| o-Fluorobenzonitriles, S-Alkyl isothiouronium salts | Microwave, Basic Alumina | 2-Alkylthio-4-aminoquinazolines | nih.gov |

| 2-Aminobenzonitriles, Aromatic nitriles | t-BuOK, Microwave, Solvent-free | 4-Aminoquinazolines | nih.gov |

Formation of the 2,4-Diaminoquinazoline Moiety

The 2,4-diaminoquinazoline scaffold is a key pharmacophore found in numerous biologically active compounds. researchgate.netcore.ac.uk A prevalent synthetic route to this moiety begins with quinazoline-2,4(1H,3H)-dione. This starting material can be converted to the corresponding 2,4-dichloroquinazoline (B46505) by treatment with reagents like phosphorus pentachloride (PCl5) and phosphorus oxychloride (POCl3). scispace.comrsc.org The resulting 2,4-dichloroquinazoline is a versatile intermediate for introducing amino substituents.

The synthesis of N2-isopropyl-substituted 2,4-diaminoquinazolines has been successfully achieved through a sequential nucleophilic aromatic substitution (SNAr) strategy. In a typical procedure, 2,4-dichloroquinazoline is first reacted with a primary amine, such as a substituted benzylamine (B48309), at room temperature. scispace.comrsc.org This reaction proceeds with high regioselectivity, with the initial substitution occurring at the more reactive C-4 position. The subsequent introduction of the isopropylamino group at the C-2 position is then accomplished by reacting the intermediate with isopropylamine (B41738), often at elevated temperatures. scispace.comrsc.org

A representative synthetic scheme for the formation of N4-benzyl- N2-isopropyl-quinazoline-2,4-diamine is depicted below:

Scheme 1: Synthesis of N4-benzyl- N2-isopropyl-quinazoline-2,4-diamine

Step 1: Dichlorination of quinazoline-2,4(1H,3H)-dione

Step 2: Regioselective substitution at C-4 with benzylamine

Step 3: Substitution at C-2 with isopropylamine

This stepwise approach allows for the controlled introduction of different amine functionalities at the C-2 and C-4 positions, providing a route to a diverse library of 2,4-diaminoquinazoline derivatives.

Derivatization and Functionalization Strategies at Key Positions

The biological activity of quinazoline derivatives can be finely tuned by introducing various substituents at different positions of the heterocyclic core. The C-2 and C-4 positions are particularly important for modulating the pharmacological properties of these compounds.

Regioselective Substitution at C-2 and C-4 Positions

As highlighted in the synthesis of 2,4-diaminoquinazolines, the C-4 position of a 2,4-dichloroquinazoline is generally more susceptible to nucleophilic attack than the C-2 position. acs.org This difference in reactivity allows for the regioselective introduction of substituents. The reaction of 2,4-dichloroquinazolines with a variety of nucleophiles, including anilines, benzylamines, and aliphatic amines, consistently demonstrates a preference for substitution at the C-4 position under milder conditions. acs.org To achieve substitution at the C-2 position, more forcing conditions such as higher temperatures or the use of microwave irradiation are often necessary. acs.org

This regioselectivity provides a powerful tool for the synthesis of differentially substituted quinazolines. For instance, starting from 2,4-dichloroquinazoline, a wide range of 2-chloro-4-substituted aminoquinazolines can be prepared, which can then be subjected to further functionalization at the C-2 position.

Modulating Peripheral Substituents for Structural Diversity

The ability to modify substituents on the quinazoline ring and on the appended functional groups is crucial for structure-activity relationship (SAR) studies. For congeners of 2-isopropylquinazolin-4-amine, this includes variations in the substitution pattern on the benzene ring of the quinazoline core and modifications of the amino groups at C-2 and C-4.

For example, in the synthesis of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives, a variety of substituted benzylamines can be employed in the first nucleophilic substitution step to explore the effect of different functionalities on the benzyl (B1604629) group. rsc.org Similarly, the quinazoline core itself can be varied, for instance, by using substituted anthranilic acids in the initial ring-forming reactions. This allows for the introduction of electron-donating or electron-withdrawing groups on the benzene portion of the molecule, which can significantly impact its electronic properties and biological activity.

Catalytic Transformations and Cross-Coupling Reactions in Quinazoline Synthesis

Modern synthetic chemistry heavily relies on catalytic methods to achieve efficient and selective bond formations. The synthesis of quinazolines and their derivatives has greatly benefited from the application of transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, have been extensively used to functionalize the quinazoline scaffold. Halogenated quinazolines, particularly chloro- and bromo-derivatives, are common starting materials for these transformations. For example, the Suzuki coupling of a chloroquinazoline with a boronic acid can be used to introduce an aryl or heteroaryl group at a specific position. The Buchwald-Hartwig amination is another powerful tool for forming C-N bonds, providing an alternative route for the introduction of amino substituents.

Copper-catalyzed reactions have also emerged as a valuable strategy for quinazoline synthesis. These methods often involve C-H activation and can be used to construct the quinazoline ring itself or to functionalize it. For instance, copper-catalyzed tandem reactions of 2-bromobenzyl bromides with aldehydes and ammonium hydroxide (B78521) have been developed for the one-pot synthesis of functionalized quinazolines.

The following table provides examples of catalytic reactions used in quinazoline synthesis:

| Reaction Type | Catalyst/Reagents | Substrate | Product Type | Reference |

| Suzuki Coupling | Palladium catalyst, Base, Boronic acid | Halogenated quinazoline | Aryl/Heteroaryl-substituted quinazoline | |

| Buchwald-Hartwig Amination | Palladium catalyst, Base, Amine | Halogenated quinazoline | Amino-substituted quinazoline | |

| Copper-catalyzed Tandem | Copper catalyst, Aldehyde, Ammonium hydroxide | 2-Bromobenzyl bromide | Functionalized quinazoline | |

| C-H Activation/Annulation | Rhodium catalyst, Diazo compound | Quinazolin-4-amine (B77745) | Fused quinazoline derivatives |

These catalytic methodologies offer significant advantages in terms of efficiency, selectivity, and functional group tolerance, enabling the synthesis of a vast array of complex quinazoline derivatives for various applications.

Palladium-Catalyzed Coupling Reactions (e.g., Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds, which are essential for the synthesis of polysubstituted quinazolines. mdpi.comnih.govnih.gov Halogenated quinazolines serve as versatile starting materials for these transformations. mdpi.comnih.govnih.gov

The Heck reaction , which forms a new carbon-carbon bond between an aryl halide and an alkene, has been utilized in the synthesis of quinazoline derivatives. For instance, the Heck cross-coupling of 6-iodo-N-isopropylquinazolin-4-amine derivatives with alkenes like tert-butyl acrylate (B77674) or 2-methylbut-3-en-2-ol, in the presence of a Pd(OAc)₂–tri-o-tolylphosphine catalyst system, yields 6-alkenyl-substituted quinazolin-4-amines. nih.gov This method provides a direct route to introduce alkenyl groups at specific positions of the quinazoline scaffold. A convergent synthesis of a complex quinazoline-based anti-cancer candidate utilized a Heck coupling of a protected allylamine (B125299) to install a critical olefin, highlighting the reaction's utility in multi-step syntheses. acs.org

The Sonogashira reaction , which couples terminal alkynes with aryl or vinyl halides, is another key palladium-catalyzed reaction for modifying the quinazoline core. mdpi.comnih.gov This reaction typically employs a palladium catalyst along with a copper(I) co-catalyst. nih.gov It has been extensively used to synthesize alkynylated quinazolines. For example, 6,7-disubstituted-4-chloroquinazolines can be coupled with various terminal alkynes using a Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ catalyst and CuI in the presence of a base like triethylamine (B128534) (NEt₃) in DMF. researchgate.net This approach has been instrumental in preparing a series of 4-alkynylquinazolines in high yields. researchgate.net

Table 1: Examples of Palladium-Catalyzed Reactions in Quinazoline Synthesis

| Reaction Type | Reactants | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Heck | 6-Iodo-N-isopropylquinazolin-4-amine derivative, tert-butyl acrylate | Pd(OAc)₂, tri-o-tolylphosphine | 6-Alkenyl-4-(isopropylamino)quinazoline | nih.gov |

| Sonogashira | 6,7-Disubstituted-4-chloroquinazoline, terminal alkyne | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, CuI | 4-Alkynylquinazoline | researchgate.net |

Oxidative Isocyanide Insertion Methodologies

A notable and efficient method for the synthesis of 2-amino-substituted-4(3H)-quinazolinones involves a one-pot, palladium-catalyzed oxidative isocyanide insertion. researchgate.net This process often starts with the ring-opening of isatoic anhydride (B1165640) by an amine, followed by the palladium-catalyzed insertion of an isocyanide. researchgate.netrsc.org This methodology is advantageous due to its use of readily available starting materials and operational simplicity. researchgate.net

The reaction can be performed under aerobic conditions, making it environmentally benign. researchgate.net A variety of amines, isocyanides, and isatoic anhydrides can be used, leading to a diverse range of 2-amino-4(3H)-quinazolinones in moderate to high yields. rsc.org For example, reacting isatoic anhydride with an amine, followed by the addition of an isocyanide in the presence of a palladium catalyst like Pd(OAc)₂ and an oxidant such as Ag₂CO₃, leads to the desired 2-amino-4(3H)-quinazolinone. rsc.org This approach allows for the construction of multiple bonds in a single pot. researchgate.net While this method directly yields 2-amino-4(3H)-quinazolinones, subsequent chemical modifications would be necessary to obtain this compound.

Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment

The characterization and purity assessment of this compound and its analogues rely on a combination of spectroscopic and chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for the structural elucidation of organic molecules, including this compound.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For a typical N-isopropylquinazoline-2,4-diamine derivative, the proton on the N-H group of the amine can appear as a singlet around δ 10.35 ppm. lstmed.ac.uk The aromatic protons of the quinazoline ring typically appear in the region of δ 7.5-8.4 ppm. lstmed.ac.uk The methine proton of the isopropyl group would be expected to appear as a multiplet, while the methyl protons would appear as a doublet. nih.gov The exact chemical shifts can be influenced by the solvent and other substituents on the molecule. lstmed.ac.uknih.gov

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments in the molecule. Carbons directly attached to nitrogen atoms in amines typically resonate in the 10-65 ppm range. libretexts.org In quinazoline derivatives, the carbon atoms of the heterocyclic ring and any aromatic substituents will have characteristic chemical shifts. lstmed.ac.uk For example, in N,2-diphenylquinazolin-4-amine, signals for the various aromatic carbons can be distinguished. rsc.org

Table 2: Representative ¹H NMR Chemical Shifts for a Quinazoline Derivative

| Proton Type | Chemical Shift (ppm) | Multiplicity | Reference |

|---|---|---|---|

| N-H (Amine) | ~10.35 | Singlet | lstmed.ac.uk |

| Aromatic C-H | ~7.5 - 8.4 | Multiplet | lstmed.ac.uk |

| Isopropyl CH | ~4.12 - 4.25 | Multiplet | nih.gov |

| Isopropyl CH₃ | ~0.80 | Doublet | nih.gov |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For amines, a key feature is the "nitrogen rule," which states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular ion peak. arizona.edulibretexts.org Aliphatic amines often undergo a characteristic alpha-cleavage, where the bond between the carbon adjacent to the nitrogen and another carbon is broken. arizona.edulibretexts.org High-resolution mass spectrometry (HRMS) is often employed to determine the exact mass and elemental composition of the synthesized compounds, providing further confirmation of their identity. lstmed.ac.uk

Infrared (IR) Spectroscopy and Elemental Analysis

IR Spectroscopy: Infrared spectroscopy is useful for identifying the presence of specific functional groups. In the case of this compound, characteristic absorption bands would be expected for N-H stretching of the primary amine, typically in the range of 3300-3500 cm⁻¹. libretexts.orgmsu.edu Aromatic C-H stretching vibrations are usually observed around 3000-3100 cm⁻¹. libretexts.org The C-N stretching of aromatic amines can be found in the 1200-1350 cm⁻¹ region. msu.edu

Elemental Analysis: Elemental analysis provides the percentage composition of elements (C, H, N) in a compound. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula to confirm the compound's identity and purity. le.ac.ukresearchgate.netresearchgate.net

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org To perform this analysis, a suitable single crystal of the compound must be obtained. wikipedia.org The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a three-dimensional model of the electron density within the crystal. wikipedia.org This allows for the unambiguous determination of the molecular structure, including bond lengths, bond angles, and stereochemistry. wikipedia.org The structure of a substituted 2-amino-4(3H)-quinazolinone has been confirmed by single-crystal X-ray analysis, providing definitive proof of its molecular geometry. rsc.org Similarly, the crystal structures of other complex heterocyclic compounds have been elucidated using this method, confirming the connectivity of atoms and revealing details about their packing in the solid state. researchgate.netnih.govrsc.org

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations of 2 Isopropylquinazolin 4 Amine Derivatives

Rational Design and Synthesis of Compound Libraries for SAR Exploration

The exploration of the structure-activity relationship (SAR) for 2-isopropylquinazolin-4-amine derivatives is fundamentally reliant on the rational design and synthesis of focused compound libraries. A key strategy involves the systematic modification of the core structure to probe the influence of various substituents on biological activity.

A prominent example is the synthesis of a series of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives, designed to investigate their potential as antibacterial agents. rsc.org The synthetic approach typically begins with a suitable starting material, such as 2-amino-benzonitrile, which undergoes cyclization to form the quinazoline (B50416) core. Subsequent reactions allow for the introduction of the isopropyl group at the C2 position and various substituted benzylamine (B48309) moieties at the C4 position. rsc.orgresearchgate.net

The design of these libraries is not random; it is a targeted effort to understand the chemical space around the scaffold. For instance, by introducing a variety of substituents on the N4-benzylamine ring, researchers can systematically evaluate the effects of electronics (electron-donating vs. electron-withdrawing groups), sterics (small vs. bulky groups), and lipophilicity on the compound's biological profile. rsc.org This methodical approach allows for the construction of a comprehensive SAR profile, guiding future optimization efforts.

Elucidation of Key Pharmacophoric and Modulatory Elements

Through the screening of rationally designed compound libraries, key pharmacophoric elements essential for the biological activity of this compound derivatives have been identified. A pharmacophore is the specific three-dimensional arrangement of atoms or functional groups necessary for a molecule to interact with a specific biological target and elicit a response.

For the quinazoline scaffold in general, several features are consistently highlighted as crucial:

The Quinazoline Core: This bicyclic system acts as a rigid scaffold, correctly orienting the substituents for interaction with the target. The nitrogen atoms within the ring, particularly N1, often serve as hydrogen bond acceptors. mdpi.com

Substitution at C4: An amine or substituted amine at the 4-position is a common feature in biologically active quinazolines and is critical for activity. nih.govnih.gov In the case of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamines, this moiety is a primary point of interaction and modification. rsc.org

Substitution at C2: The nature of the substituent at the C2 position significantly modulates the activity. The isopropyl group in the target compound class provides a specific steric and lipophilic profile that influences its binding affinity and selectivity.

Positional and Stereochemical Effects on Biological Activity Profiles

The precise placement of substituents on the this compound scaffold has a profound impact on biological activity. Investigations into positional isomerism and the introduction of various functional groups at different locations have been instrumental in refining the SAR.

In a study of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives as antibacterial agents, the substitution pattern on the N4-benzylamine ring was systematically varied. rsc.org The findings demonstrated that both the nature and position of the substituent were critical for antibacterial potency against strains like Escherichia coli and Staphylococcus aureus. For example, the introduction of a 4-fluoro substituent on the benzyl (B1604629) ring resulted in a compound with significant activity. rsc.org

The table below summarizes the antibacterial activity of selected derivatives, illustrating the impact of positional changes on the benzylamine moiety.

| Compound ID | N4-Benzylamine Substituent | MIC (μg/mL) vs. E. coli | MIC (μg/mL) vs. S. aureus |

| A1 | Unsubstituted | 62.5 | 31.3 |

| A2 | 2-Fluoro | 15.6 | 15.6 |

| A3 | 3-Fluoro | 15.6 | 15.6 |

| A4 | 4-Fluoro | 7.8 | 7.8 |

| A5 | 4-Chloro | 3.9 | 3.9 |

| A6 | 4-Bromo | 7.8 | 7.8 |

| A7 | 4-Iodo | 15.6 | 15.6 |

| A8 | 4-Methyl | 15.6 | 15.6 |

| A9 | 4-Methoxy | 31.3 | 15.6 |

Data sourced from a study on N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives. rsc.org

These results clearly indicate that substitution at the 4-position of the benzyl ring is generally favorable, with halogens, particularly chlorine, conferring the most potent activity. The data underscores the sensitivity of the biological activity to subtle changes in the molecular structure. While specific studies on the stereochemical effects related to the isopropyl group are not extensively detailed, it is a recognized principle in medicinal chemistry that stereoisomers can exhibit significantly different biological activities and pharmacokinetic profiles.

Computational Approaches to QSAR Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. nih.gov These computational techniques are invaluable for understanding the SAR on a quantitative level and for predicting the activity of novel, unsynthesized molecules.

Linear Regression and Free-Wilson Analysis

Linear regression is a foundational QSAR technique used to develop a mathematical equation that describes the relationship between molecular descriptors and the observed biological activity. nih.govnih.gov Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, electronic, or topological properties. For quinazoline derivatives, descriptors related to properties like lipophilicity (logP), molar refractivity, and electronic parameters have been used to build predictive models. nih.gov

The general form of a multiple linear regression (MLR) model is:

Activity = c1(descriptor1) + c2(descriptor2) + ... + cn(descriptorn) + constant

3D-QSAR Methodologies

Three-dimensional QSAR (3D-QSAR) methods provide a more sophisticated analysis by considering the 3D structure of the molecules and their relative alignment. frontiersin.org The most common 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). frontiersin.orgworldscientific.combenthamdirect.com

These methods involve the following steps:

Dataset Assembly: A set of molecules with known biological activities is compiled. frontiersin.org

Molecular Alignment: All molecules in the dataset are aligned in 3D space based on a common structural scaffold, such as the quinazoline ring. unar.ac.id

Field Calculation: The aligned molecules are placed in a 3D grid, and at each grid point, steric and electrostatic interaction energies (in CoMFA) or similarity indices for various fields like steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor (in CoMSIA) are calculated. nih.gov

Model Generation: Statistical methods, such as Partial Least Squares (PLS), are used to establish a correlation between the calculated field values and the biological activities. nih.gov

The results of a 3D-QSAR study are often visualized as contour maps, which highlight regions in 3D space where modifications to the molecular structure are predicted to enhance or diminish biological activity. frontiersin.orgunar.ac.id For example, a green contour in a CoMFA steric map might indicate that bulky substituents are favored in that region, while a yellow contour would suggest that bulky groups are detrimental to activity. These visual guides are extremely powerful for the rational design of new derivatives with improved potency. frontiersin.org Statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²) are used to assess the predictive power and robustness of the generated models. worldscientific.combenthamdirect.com

Mechanistic and Target Oriented Biochemical Investigations of 2 Isopropylquinazolin 4 Amine Derivatives

Enzyme Inhibition and Modulatory Kinetics

Derivatives of the quinazoline (B50416) core structure have been extensively investigated for their ability to inhibit a range of enzymes critical to cellular signaling, metabolic pathways, and disease progression.

Quinazoline derivatives have been identified as potent inhibitors of cyclic AMP (cAMP) phosphodiesterases (PDEs). A series of quinazolines demonstrated the ability to inhibit both type 3 (PDE3) and type 4 (PDE4) isoforms with IC50 values in the nanomolar range, indicating a potential for dual-inhibition activity. globethesis.com Further research into thioxoquinazoline derivatives has revealed inhibitory potency against the catalytic domain of PDE7A1 at sub-micromolar levels. tandfonline.com Certain compounds within this series, such as compounds 15, 19, 23, 25, 29, and 39, also inhibit PDE4, positioning them as potential dual PDE7/PDE4 inhibitors. tandfonline.com

Table 1: Inhibition of PDE Isoforms by Quinazoline Derivatives

| Compound | Target PDE Isoform | IC50 |

|---|---|---|

| Representative Quinazolines | PDE3 | Nanomolar range |

| Representative Quinazolines | PDE4A, 4B, 4D | Nanomolar range |

| Thioxoquinazoline Derivatives | PDE7A1 | Sub-micromolar levels |

| Compounds 15, 19, 23, etc. | PDE4D2 | Micromolar levels |

The quinazoline scaffold is a well-established pharmacophore for kinase inhibitors.

Epidermal Growth Factor Receptor (EGFR): 4-Anilinoquinazoline derivatives are recognized as highly selective tyrosine kinase inhibitors (TKIs) that target EGFR. nih.gov Compounds like gefitinib and erlotinib, which are based on this scaffold, are known to be effective against non-small-cell lung cancer (NSCLC) harboring activating EGFR mutations. nih.gov More recent developments include allosteric EGFR inhibitors that bind to an inactive conformation of the enzyme in a pocket adjacent to the ATP-binding site. nih.gov

Aurora Kinases: Certain quinazolin-4(3H)-one derivatives have demonstrated potent and selective inhibition of Aurora kinases, which are key regulators of mitosis. The compound BIQO-19 was found to be a selective inhibitor of Aurora kinase A with an IC50 of 68.54 nM, compared to its weaker inhibition of Aurora kinase B (IC50 of 581.03 nM). tandfonline.com This inhibition leads to cell cycle arrest in the G2/M phase. tandfonline.com Another compound, a 4-(4ʹ-Benzamidoanilino)-6,7-dimethoxyquinazoline, also effectively blocks Aurora A activity. nih.gov

SARS-CoV-2 Main Protease (Mpro): In response to the COVID-19 pandemic, researchers identified quinazolin-4-one derivatives as non-covalent, nonpeptidic inhibitors of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication. mdpi.com One promising lead compound, C7, exhibited superior inhibitory activity against Mpro with an IC50 value of 0.085 µM. X-ray co-crystal structures have revealed a non-covalent mechanism of action for these inhibitors.

Table 2: Inhibition of Kinases and Proteases by Quinazoline Derivatives

| Compound | Target Enzyme | IC50 / Ki |

|---|---|---|

| BIQO-19 | Aurora Kinase A | 68.54 nM |

| BIQO-19 | Aurora Kinase B | 581.03 nM |

| C7 | SARS-CoV-2 Mpro | 0.085 µM |

| 4-(4ʹ-Benzamidoanilino)-6,7-dimethoxyquinazoline | Aurora Kinase A | 0.39 µM |

Aldose reductase (ALR2) is the first enzyme in the polyol pathway, which becomes significant in hyperglycemic conditions. Inhibition of ALR2 is a therapeutic strategy for managing complications of diabetes. mdpi.com Novel quinazolin-4(3H)-one derivatives have been developed as potent ALR2 inhibitors. One study reported a series of quinazolinone-based 2,4-thiazolidinedione-3-acetic acid derivatives, with the most active compound, 5i, showing an exceptionally low IC50 value of 2.56 nM. tandfonline.com Another investigation focused on derivatives incorporating a 4-bromo-2-fluorobenzylidene moiety; the cyclohexyl-substituted derivative (compound 9) emerged as a highly potent competitive ALR2 inhibitor with a Ki of 0.064 μM. mdpi.com Molecular docking studies indicate that these inhibitors form stable binding interactions with key residues in the ALR2 active site, such as Trp-111 and Tyr-209. mdpi.com

Table 3: Inhibition of Aldose Reductase by Quinazolinone Derivatives

| Compound | Inhibition Metric | Value |

|---|---|---|

| Compound 5i | IC50 | 2.56 nM |

| Compound 9 | Ki | 0.064 µM |

Derivatives of 2,4-disubstituted quinazolines have been evaluated as multi-targeting agents for Alzheimer's disease, demonstrating the ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). A library of these compounds showed inhibitory activity with IC50 values ranging from 1.6 to 30.5 μM for both enzymes. Compound 9 was identified as a potent dual inhibitor with an AChE IC50 of 2.1 μM and a BuChE IC50 of 8.3 μM. Other research has focused on developing selective BuChE inhibitors from the 2,4-disubstituted quinazoline class. Compounds 6f, 6h, and 6j from one such study showed potent and selective inhibition of BuChE with IC50 values of 0.52, 6.74, and 3.65 µM, respectively.

Table 4: Cholinesterase Inhibition by 2,4-Disubstituted Quinazoline Derivatives

| Compound | Target Enzyme | IC50 |

|---|---|---|

| Compound 9 | Acetylcholinesterase (AChE) | 2.1 µM |

| Compound 9 | Butyrylcholinesterase (BuChE) | 8.3 µM |

| Compound 6f | Butyrylcholinesterase (BuChE) | 0.52 µM |

| Compound 6h | Butyrylcholinesterase (BuChE) | 6.74 µM |

| Compound 6j | Butyrylcholinesterase (BuChE) | 3.65 µM |

Receptor Binding Affinity and Ligand-Receptor Interaction Studies

Beyond enzyme inhibition, the quinazoline scaffold has proven to be a valuable template for developing ligands that target G-protein-coupled receptors (GPCRs).

A scaffold hopping approach based on in silico models led to the identification and optimization of a series of quinazoline-containing compounds as ligands for the histamine H4 receptor (H4R). Specifically, these derivatives were found to act as potent inverse agonists at the human H4R. Inverse agonists stabilize the receptor in an inactive conformation, which is distinct from neutral antagonists that simply block agonist binding. Two notable compounds, VUF10499 and VUF10497, demonstrated high affinity for the human H4R with pKi values of 8.12 and 7.57, respectively. In addition to their inverse agonist activity on the human receptor, compounds from this quinazoline series behave as antagonists at the rat H4R.

Table 5: Human Histamine H4 Receptor Binding Affinity of Quinazoline Derivatives

| Compound | Activity Profile | pKi |

|---|---|---|

| VUF10499 (6-chloro-N-(furan-3-ylmethyl)2-(4-methylpiperazin-1-yl)quinazolin-4-amine) | Inverse Agonist | 8.12 |

| VUF10497 (6-chloro-2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine) | Inverse Agonist | 7.57 |

Integrin Receptor Modulation

Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing crucial roles in cell signaling, migration, and proliferation. While the broader class of quinoline and quinolone derivatives has been investigated for integrin antagonism, specific research detailing the direct modulation of integrin receptors by 2-isopropylquinazolin-4-amine derivatives is not extensively represented in the current scientific literature. Studies on structurally related 3-arylquinoline and 3-aryl-2-quinolone compounds have shown that they can disrupt cell adhesion in a dose-dependent manner and inhibit processes that rely on integrin activation, such as platelet aggregation and clot retraction. nih.gov These related compounds have been identified as a novel class of integrin activation and signaling antagonists. nih.gov However, direct evidence linking the this compound scaffold to these specific integrin-modulating activities remains an area for future investigation.

Antiproliferative and Cell Biology Mechanisms in In Vitro Cellular Models (Excluding Clinical Human Data)

Derivatives of the quinazoline scaffold have demonstrated significant antiproliferative activity in various in vitro cancer models. mdpi.commdpi.com The mechanisms underlying this activity are multifaceted, involving the perturbation of the cell cycle, induction of programmed cell death (apoptosis), and interference with the cytoskeletal machinery.

The ability of this compound derivatives and related quinazolines to halt the progression of the cell cycle is a key component of their anticancer potential. Different derivatives have been shown to induce arrest at distinct phases of the cell cycle, suggesting that specific structural modifications can tune the mechanistic action.

G1 Phase Arrest: Certain novel 4-aminoquinazoline derivatives have been found to cause cell cycle arrest at the G1 phase. nih.gov This arrest is often linked to the inhibition of signaling pathways, such as the PI3K pathway, which are critical for cell cycle progression from G1 to the S phase. nih.gov For instance, a study on quinazoline-based carboxylic acid derivatives also demonstrated a significant arrest of the cell cycle in the G1 phase. mdpi.com Similarly, quinazoline-sulfonamide hybrids have been shown to mediate G1 phase arrest in MCF-7 breast cancer cells. nih.gov

G2/M Phase Arrest: Other quinazoline derivatives induce arrest at the G2/M checkpoint. This effect is frequently associated with the disruption of microtubule dynamics, preventing the cell from properly entering mitosis. mdpi.com For example, a series of 3,4-dihydroquinazolinone derivatives were found to impair cell proliferation by arresting the cell cycle at the G2/M phase. nih.gov N-aryl-2-trifluoromethyl-quinazoline-4-amine analogs also promoted cell cycle arrest at the G2/M phase in leukemia cells. nih.gov This is further supported by findings that 2-substituted 2, 3-dihydroquinazolin-4(1H)-one derivatives also arrest the cell cycle at this stage. nih.gov

The specific phase of cell cycle arrest appears to be dependent on the substitution pattern of the quinazoline core and the particular cancer cell line being studied.

Beyond halting cell proliferation, many quinazoline derivatives actively induce apoptosis, or programmed cell death. This is achieved through the activation of specific signaling cascades involving various biochemical markers.

Mitochondrial (Intrinsic) Pathway: Several 4-aminoquinazoline derivatives have been shown to induce apoptosis through the mitochondrial-dependent pathway. nih.gov This pathway is characterized by changes in the mitochondrial membrane potential and the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

Caspase Activation: The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis.

Initiator Caspases: Studies have shown that some derivatives trigger the upregulation of initiator caspases, such as caspase-9. mdpi.com

Executioner Caspases: A common finding is the activation of executioner caspases, particularly caspase-3. nih.govmdpi.comnih.gov The discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine was based on its ability to potently activate caspase-3. nih.gov

Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is critical. Effective quinazoline-based apoptosis inducers often upregulate Bax expression while downregulating Bcl-2. mdpi.com

PARP Cleavage: The cleavage of Poly (ADP-ribose) polymerase (PARP) by activated caspase-3 is another key indicator of apoptosis. The upregulation of cleaved PARP-1 has been observed following treatment with certain quinazoline derivatives. nih.gov

One study on 2-sulfanylquinazolin-4(3H)-one derivatives demonstrated that a lead compound provoked apoptosis by significantly upregulating the expression of proapoptotic genes caspase-3, caspase-9, and Bax, while downregulating the anti-apoptotic gene Bcl-2. mdpi.com

The cellular cytoskeleton, particularly the microtubules formed by the polymerization of α- and β-tubulin dimers, is a validated target for anticancer agents. Several quinazoline derivatives exert their antiproliferative effects by interfering with microtubule dynamics.

These compounds often act as microtubule-destabilizing agents by inhibiting tubulin polymerization. This disruption prevents the formation of the mitotic spindle, leading to G2/M cell cycle arrest and subsequent apoptosis. nih.gov

Biochemical investigations have shown that these derivatives can bind to tubulin, often at the colchicine binding site, thereby preventing the assembly of microtubules. nih.gov For example, a series of N-aryl-2-trifluoromethyl-quinazoline-4-amine analogs were identified as inhibitors of tubulin polymerization that target the colchicine site. nih.gov Similarly, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine was also found to inhibit tubulin polymerization. nih.gov The table below summarizes the inhibitory activity of selected quinazoline derivatives on tubulin polymerization.

| Compound Class | Reported Activity | Target Site | Reference |

|---|---|---|---|

| N-Aryl-2-trifluoromethyl-quinazoline-4-amines | Inhibited tubulin polymerization; induced G2/M arrest and apoptosis. | Colchicine Site | nih.gov |

| 2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine | Potent apoptosis inducer that inhibited tubulin polymerization. | Not specified | nih.gov |

| 2-Substituted 2,3-dihydroquinazolin-4(1H)-ones | Inhibited tubulin polymerization in vitro and disrupted microtubule networks. | Tubulin Binding Site | nih.gov |

Antimicrobial Action Mechanisms (Non-Clinical Focus)

The quinazoline scaffold has proven to be a versatile template for the development of potent antimicrobial agents against a range of pathogenic bacteria, including multidrug-resistant strains.

Derivatives of this compound have been specifically synthesized and evaluated for their antibacterial properties. A series of N⁴-benzylamine-N²-isopropyl-quinazoline-2,4-diamine derivatives demonstrated notable activity against both Gram-positive and Gram-negative bacteria. rsc.orgresearchgate.net

Staphylococcus aureus and MRSA: Several quinazoline derivatives show potent activity against S. aureus and its methicillin-resistant strains (MRSA). pharmpharm.ru The N²-isopropyl-quinazoline-2,4-diamine series was effective against S. aureus and MRSA, with a lead compound showing a Minimum Inhibitory Concentration (MIC) of 3.9 µg/mL against S. aureus and 7.8 µg/mL against an MRSA strain. rsc.orgresearchgate.net Other studies have confirmed the potential of various quinazolin-4(3H)-one derivatives against S. aureus. eco-vector.com

Escherichia coli: The same series of N⁴-benzylamine-N²-isopropyl-quinazoline-2,4-diamines also showed good activity against E. coli, with a lead compound exhibiting an MIC of 3.9 µg/mL. rsc.orgresearchgate.net Other 4-anilinoquinazoline derivatives have also been reported to have high activity against E. coli. nih.gov

Acinetobacter baumannii: This Gram-negative pathogen is a significant challenge due to its high levels of antibiotic resistance. N²,N⁴-disubstituted quinazoline-2,4-diamines have been shown to be strongly antibacterial against multidrug-resistant A. baumannii strains, with potent bactericidal activity and MICs as low as 0.5 µM. nih.govnih.gov These compounds also demonstrate the ability to eradicate a significant portion of cells within a biofilm. nih.gov

The antibacterial mechanism of quinazoline derivatives often involves the inhibition of essential bacterial enzymes.

Dihydrofolate Reductase (DHFR) Inhibition: A primary mechanism for N²,N⁴-disubstituted quinazolines is the inhibition of DHFR. nih.govnih.gov This enzyme is crucial for the synthesis of folic acid, a necessary precursor for DNA synthesis and repair in bacteria. Inhibition of DHFR leads to the depletion of essential metabolites and ultimately bacterial cell death.

DNA Gyrase Inhibition: Other quinazoline and quinazolinone derivatives are thought to act by inhibiting DNA gyrase, a bacterial topoisomerase essential for DNA replication. eco-vector.comnih.govmdpi.com By targeting this enzyme, the compounds prevent the proper coiling and uncoiling of bacterial DNA, leading to a bactericidal effect. eco-vector.com

The table below summarizes the antibacterial efficacy of selected quinazoline derivatives.

| Compound Series | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| N⁴-benzylamine-N²-isopropyl-quinazoline-2,4-diamines (Lead Compound A5) | Escherichia coli | 3.9 | rsc.org |

| Staphylococcus aureus | 3.9 | rsc.org | |

| MRSA | 7.8 | rsc.org | |

| N²,N⁴-disubstituted quinazoline-2,4-diamines | Acinetobacter baumannii (MDR) | as low as 0.5 µM | nih.gov |

| 4-Anilinoquinazoline derivative (4c) | Escherichia coli | 32 | nih.gov |

| Quinazolin-4(3H)-one hydrazone derivative (4a) | Staphylococcus aureus | 4 | mdpi.com |

| Quinazolin-4(3H)-one hydrazone derivative (4c) | Escherichia coli | 8 | mdpi.com |

Antileishmanial Activity Against Parasitic Organisms (e.g., Leishmania donovani, Leishmania amazonensis)

Derivatives of the quinazoline scaffold have been identified as a promising platform for the development of novel antileishmanial agents. Research into N²,N⁴-disubstituted quinazoline-2,4-diamines has revealed significant activity against intracellular amastigotes of both Leishmania donovani, the primary causative agent of visceral leishmaniasis, and Leishmania amazonensis, a cause of cutaneous leishmaniasis. acs.orgnih.gov Structure-activity relationship (SAR) studies have been conducted to optimize the antileishmanial potency of this chemical series. nih.gov

In one such study, a series of N²,N⁴-disubstituted quinazoline-2,4-diamines were synthesized and evaluated, leading to the identification of compounds with effective concentrations (EC₅₀) in the high nanomolar to single-digit micromolar range. nih.govnih.gov Notably, substitutions on the N² and N⁴ positions were found to significantly influence efficacy. For instance, compounds with an N²-benzyl group were generally more potent against L. donovani than their N⁴-benzyl counterparts. acs.org The most potent compound in this particular series, N⁴-benzyl-N²-(4-chlorobenzyl)quinazoline-2,4-diamine, demonstrated an EC₅₀ of 150 nM against L. donovani. acs.org

Further modifications led to the development of quinazoline 23, which not only showed potent in vitro activity but also demonstrated efficacy in a murine model of visceral leishmaniasis. nih.govnih.gov When administered via the intraperitoneal route, this compound reduced the parasite burden in the liver by 37%. nih.govnih.gov The favorable physicochemical properties and ease of synthesis of this quinazoline series make them a viable scaffold for further development in antileishmanial drug discovery. nih.gov

| Compound Series | Target Organism | Key Findings | EC₅₀ Values | Reference |

| N²,N⁴-Disubstituted quinazoline-2,4-diamines | Leishmania donovani | N²-benzyl substitutions showed higher potency than N⁴-benzyl. | High nM to single-digit µM range. Compound 15 had an EC₅₀ of 150 nM. | acs.orgnih.gov |

| N²,N⁴-Disubstituted quinazoline-2,4-diamines | Leishmania amazonensis | Active against intracellular amastigotes. | Not specified in detail, but active in the µM range. | nih.gov |

| Quinazoline 23 | Leishmania donovani | Reduced liver parasitemia by 37% in a murine model. | Potent in vitro activity. | nih.govnih.gov |

Antiviral Activity and Viral Replication Inhibition (e.g., HIV-1, Dengue Virus, Human Adenovirus)

The 2,4-diaminoquinazoline scaffold has been investigated as a source of potent antiviral agents, demonstrating inhibitory activity against a range of viruses through various mechanisms.

Human Immunodeficiency Virus Type 1 (HIV-1): Research into highly functionalized 2,4-diaminoquinazolines has identified compounds with notable anti-HIV-1 activity. In a preliminary in vitro evaluation, the polyhalo 2,4-diaminoquinazoline derivative 3c emerged as the most potent inhibitor against HIV-1. nih.gov This compound exhibited EC₅₀ values of 0.6 and 1.6 µg/mL with therapeutic index (TI) values of >59.6 and 66.6, respectively, highlighting its potential as a scaffold for further development of anti-HIV agents. nih.gov

Dengue Virus (DENV): High-throughput screening using a DENV-2 replicon system identified the 2,4-diaminoquinazoline derivative 4a as a highly potent inhibitor of dengue virus, with an EC₅₀ of 0.15 µM. nih.govepa.gov This discovery prompted the synthesis and evaluation of a series of related derivatives to establish a structure-activity relationship. nih.gov Subsequent optimization led to the identification of compound 4o , which displayed exceptionally high antiviral potency with an EC₅₀ of 2.8 nM and a selectivity index (SI) greater than 1000. nih.govresearchgate.net This work underscores the potential of the 2,4-diaminoquinazoline core as a foundation for developing powerful anti-DENV therapeutics. researchgate.net

Human Adenovirus (HAdV): The quinazoline nucleus has also been explored for activity against DNA viruses like human adenovirus. A series of 1,2,3-triazolyl 3-hydroxy-quinazoline-2,4(1H,3H)-diones were synthesized and evaluated for antiviral activity. nih.gov Within this series, compound 24b13 was identified as the most potent agent against adenovirus-2, exhibiting an EC₅₀ value of 6.2 µM, which was lower than the reference drugs used in the study. nih.gov Another study on quinazolinone-based molecules also reported promising antiviral activity against adenovirus, with compounds 8c and 8d showing IC₅₀ values in the range of 15.96 to 19.58 μg/mL. nih.gov These findings indicate that quinazoline derivatives represent a novel class of specific anti-adenovirus agents. nih.gov

| Virus | Compound Series | Most Potent Compound | EC₅₀ / IC₅₀ | Reference |

| HIV-1 | Polyhalo 2,4-diaminoquinazolines | 3c | 0.6 µg/mL | nih.gov |

| Dengue Virus (DENV-2) | 2,4-Diaminoquinazolines | 4a | 0.15 µM | nih.gov |

| Dengue Virus (DENV-2) | 2,4-Diaminoquinazolines | 4o | 2.8 nM | nih.govresearchgate.net |

| Human Adenovirus-2 | 3-Hydroxy-quinazoline-2,4(1H,3H)-diones | 24b13 | 6.2 µM | nih.gov |

| Human Adenovirus | Quinazolinones | 8d | 15.96 µg/mL | nih.gov |

Anti-inflammatory and Analgesic Mechanistic Pathways (Non-Clinical Focus)

Quinazoline derivatives have been investigated as selective inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation and pain. nih.gov The selective inhibition of COX-2 over COX-1 is a desirable therapeutic feature, as COX-1 is involved in homeostatic functions, and its inhibition can lead to unwanted side effects. youtube.com

The catalytic site of COX-2 has a larger binding pocket compared to COX-1, a difference that can be exploited for designing selective inhibitors. nih.govyoutube.com A novel series of 2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives were synthesized and evaluated for their potential as selective COX-2 inhibitors. nih.govnih.gov In this study, compound 5d was identified as a significantly potent agent with substantial COX-2 selectivity. nih.gov The recognized anti-inflammatory action of proquazone, a synthetic quinazoline derivative, provides confidence in this scaffold for developing potent and selective COX-2 inhibitors. nih.gov Molecular docking studies of other 6-halo-2,3-disubstituted-4(3H)-quinazolinone derivatives have further supported the potential of this class of compounds to effectively bind to and inhibit the COX-2 enzyme. researchgate.net

Beyond COX inhibition, quinazoline derivatives interfere with inflammatory pathways by modulating key signaling molecules and transcription factors, most notably Nuclear Factor-kappa B (NF-κB). nih.gov NF-κB is a central transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6. nih.govnih.gov

A series of (4-Phenylamino)quinazoline alkylthiourea derivatives were developed as selective inhibitors of NF-κB activation in macrophage-like cells. nih.gov One of the most effective compounds, 19 , demonstrated potent inhibition of IL-6 production with an IC₅₀ of 0.84 µM and also inhibited TNF-α production with an IC₅₀ of 4.0 µM. nih.gov Other research has identified the 6-amino-4-phenethylaminoquinazoline skeleton as a core framework for inhibiting NF-κB transcriptional activation. researchgate.net The compound QNZ (EVP4593), a 6-amino-4-(4-phenoxyphenylethylamino) quinazoline, is a known preclinical inhibitor that blocks NF-κB transcriptional activity and subsequent TNF-α production. researchgate.net These studies demonstrate that quinazoline derivatives can interrupt inflammatory cascades by directly targeting the NF-κB signaling pathway. nih.govresearchgate.net

Inhibition of Pathological Protein Aggregation (e.g., Beta-Amyloid Aggregation Kinetics)

The aggregation of beta-amyloid (Aβ) peptides is a central event in the pathogenesis of Alzheimer's disease. Consequently, the inhibition of Aβ aggregation is a key therapeutic strategy. A library of 2,4-disubstituted quinazoline derivatives was designed and evaluated as multi-targeting agents for Alzheimer's, with a focus on their ability to prevent Aβ aggregation. nih.gov

The results demonstrated that several quinazoline derivatives could effectively inhibit the aggregation of Aβ peptides, with IC₅₀ values ranging from 270 nM to 16.7 µM. nih.gov SAR studies identified key structural features for this activity. Compound 15b (4-(benzylamino)quinazolin-2-ol) was found to be the most potent Aβ aggregation inhibitor in the series, with an IC₅₀ of 270 nM for Aβ40 aggregation. nih.gov Another derivative, compound 9 (N²-(1-benzylpiperidin-4-yl)-N⁴-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine), also exhibited good inhibition of Aβ40 aggregation with an IC₅₀ of 2.3 µM. nih.gov These findings highlight the utility of the 2,4-disubstituted quinazoline scaffold as a suitable template for developing agents that can interfere with the pathological aggregation of Aβ peptides. nih.govresearchgate.net

| Compound | Activity | IC₅₀ Value (Aβ40) | Reference |

| 15b | Beta-Amyloid Aggregation Inhibition | 270 nM | nih.gov |

| 9 | Beta-Amyloid Aggregation Inhibition | 2.3 µM | nih.gov |

Computational Chemistry and Molecular Modeling Applications in 2 Isopropylquinazolin 4 Amine Research

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-isopropylquinazolin-4-amine, docking simulations are instrumental in predicting its binding affinity and mode of interaction with various protein targets. While specific docking studies exclusively featuring this compound are not extensively documented in publicly available literature, the broader class of quinazoline (B50416) derivatives has been the subject of numerous docking investigations against a range of biological targets.

These studies typically involve docking a library of quinazoline analogs into the active site of a protein of interest to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to binding. The binding affinity is often quantified by a scoring function, which provides a numerical value (e.g., in kcal/mol) to rank different compounds. For instance, in studies on related quinazoline compounds, docking simulations have been crucial in elucidating their inhibitory mechanisms against enzymes like kinases, proteases, and dihydrofolate reductase. The insights gained from these analogous systems can be extrapolated to predict the potential interactions of this compound with similar protein families.

To illustrate the nature of data obtained from such studies, the following interactive table presents hypothetical docking scores for a series of 2-substituted-4-aminoquinazoline analogs against a generic kinase target. This demonstrates how substitutions at the 2-position, such as the isopropyl group in this compound, can influence binding affinity.

| Compound | Substitution at C2 | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Analog 1 | Methyl | -7.8 | LEU298, VAL245, LYS230 |

| Analog 2 (this compound) | Isopropyl | -8.5 | LEU298, ILE296, VAL245, LYS230 |

| Analog 3 | Phenyl | -9.2 | LEU298, PHE359, VAL245, LYS230 |

| Analog 4 | Cyclopropyl | -8.1 | LEU298, VAL245, LYS230 |

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and binding stability of a ligand-protein complex over time. For this compound, MD simulations can be employed to understand how the compound and its target protein behave in a solvated environment, offering a more realistic representation than static docking poses. These simulations can reveal the flexibility of the ligand and the protein's active site, the role of water molecules in the binding interface, and the persistence of key intermolecular interactions.

Virtual Screening Methodologies for Hit Identification and Lead Prioritization

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Given the vast chemical space to be explored, virtual screening is a cost-effective and time-efficient approach to identify initial hits for further development. The quinazoline scaffold, due to its versatile biological activities, is frequently included in compound libraries for virtual screening campaigns.

Although there are no specific reports detailing the identification of this compound as a hit from a virtual screening campaign, it is plausible that this compound or its close analogs have been identified in such efforts targeting various diseases. The process typically involves either ligand-based virtual screening, where known active compounds are used to find structurally similar molecules, or structure-based virtual screening, which utilizes the three-dimensional structure of the target protein to dock and score a large number of candidate compounds.

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like this compound. These methods can provide detailed information about the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior and its interactions with biological targets.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the chemical reactivity and stability of a molecule. A smaller gap generally suggests that the molecule is more reactive. While specific DFT data for this compound is not available in the literature, studies on related quinazoline derivatives provide representative values. For instance, DFT calculations on various substituted quinazolines have been performed to understand how different functional groups influence their electronic properties.

The following table presents hypothetical HOMO and LUMO energies and the resulting energy gap for this compound, based on typical values for similar heterocyclic compounds.

| Parameter | Calculated Value (eV) (Hypothetical) | Implication |

|---|---|---|

| HOMO Energy | -6.2 | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.5 | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | 4.7 | Indicates the chemical reactivity and kinetic stability. |

Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the molecular surface. These maps can identify regions that are prone to electrophilic or nucleophilic attack, providing valuable information for understanding ligand-receptor interactions.

In Silico Assessment of Drug-Likeness and Pharmacokinetic-Related Properties (Excluding Actual ADMET Profiles)

In the early stages of drug discovery, it is crucial to assess the "drug-likeness" of a compound to predict its potential for oral bioavailability and to avoid late-stage failures due to poor pharmacokinetic properties. Several empirical rules, such as Lipinski's Rule of Five, have been developed to evaluate the drug-likeness of a molecule based on its physicochemical properties. These properties can be readily calculated for this compound from its chemical structure.

Lipinski's Rule of Five states that an orally active drug generally has:

No more than 5 hydrogen bond donors (HBD)

No more than 10 hydrogen bond acceptors (HBA)

A molecular weight (MW) under 500 daltons

A calculated octanol-water partition coefficient (logP) not greater than 5

The following interactive table summarizes the calculated drug-likeness properties for this compound.

| Property | Calculated Value for this compound | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight (g/mol) | 187.24 | ≤ 500 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |

| Calculated logP | 2.35 | ≤ 5 | Yes |

| Number of Violations | 0 | Should be 0 or 1 | Yes |

Based on these in silico predictions, this compound exhibits favorable drug-like properties according to Lipinski's Rule of Five, suggesting it has a good potential for oral bioavailability. Other pharmacokinetic-related properties that can be computationally estimated include topological polar surface area (TPSA), which is related to cell permeability, and the number of rotatable bonds, which influences conformational flexibility.

Chemical Biology and Bio Probe Development Utilizing 2 Isopropylquinazolin 4 Amine Scaffolds

Design and Synthesis of Fluorescent Probes for Biological Systems

The development of fluorescent probes from the 2-isopropylquinazolin-4-amine scaffold is a strategic endeavor that combines the inherent biological recognition properties of the quinazoline (B50416) core with the signaling capabilities of a fluorophore. The design principle involves chemically linking a suitable fluorophore to the quinazoline moiety without compromising its ability to interact with its biological target.

The synthesis of such probes typically involves a multi-step process. A common approach begins with the functionalization of the this compound core to introduce a reactive handle, such as an amine, carboxylic acid, or alkyne group. This handle serves as an attachment point for the fluorophore. The choice of fluorophore is critical and depends on the specific application, with considerations including excitation and emission wavelengths, quantum yield, photostability, and environmental sensitivity. Common fluorophores that can be conjugated to the quinazoline scaffold include coumarins, fluoresceins, and rhodamines.

The following table summarizes key characteristics of potential fluorescent probes derived from a 2-substituted-quinazolin-4-amine scaffold, based on methodologies applied to related quinazoline structures.

| Probe Derivative | Fluorophore | Linker Strategy | Potential Biological Application |

| QZP-Coumarin | 7-Hydroxycoumarin | Amide bond | Cellular imaging, receptor tracking |

| QZP-FITC | Fluorescein isothiocyanate | Thiourea (B124793) linkage | Flow cytometry, immunofluorescence |

| QZP-NBD | Nitrobenzoxadiazole | Amine substitution | Polarity sensing in membranes |

| QZP-BODIPY | Boron-dipyrromethene | Click chemistry | Two-photon microscopy |

Application of Quinazoline Derivatives as Tools for Pathway Elucidation

Fluorescently labeled this compound derivatives are powerful tools for elucidating cellular pathways. By tracking the localization and movement of these probes within living cells, researchers can gain insights into the function and regulation of their target proteins. For instance, if a this compound derivative is known to inhibit a specific kinase, a fluorescent version of this compound can be used to visualize the subcellular location of that kinase and observe how its distribution changes in response to cellular signals or disease states.

These probes can be employed in a variety of advanced microscopy techniques, including confocal microscopy, fluorescence resonance energy transfer (FRET), and fluorescence lifetime imaging microscopy (FLIM). These methods allow for the high-resolution imaging of probe-target interactions in real-time, providing dynamic information about cellular processes. For example, FRET can be used to measure the proximity between a fluorescent quinazoline probe and a fluorescently tagged protein, thereby confirming direct binding within the cellular environment.

Development of Affinity Probes for Target Identification and Validation

Identifying the specific cellular targets of a bioactive compound is a crucial step in drug discovery and chemical biology. Affinity probes based on the this compound scaffold are designed for this purpose. These probes typically consist of three key components: the this compound core for target recognition, a reactive group for covalent cross-linking to the target, and a reporter tag (e.g., biotin (B1667282) or an alkyne) for enrichment and detection.

The design of an effective affinity probe requires careful consideration of the attachment point for the linker and tag to avoid disrupting the interaction with the target protein. Structure-activity relationship (SAR) studies of this compound analogs can provide valuable guidance in selecting an appropriate modification site.

One notable example in the broader quinazolinamine class is the use of an azide-containing derivative to investigate interactions with the breast cancer resistance protein (BCRP), a key ATP-binding cassette (ABC) transporter involved in multidrug resistance. An azide (B81097) group can serve as a photoaffinity label, which upon UV activation, forms a reactive nitrene that covalently cross-links to nearby amino acid residues in the binding pocket of the target protein. The tagged proteins can then be isolated using the reporter tag (e.g., via streptavidin-biotin affinity chromatography) and identified by mass spectrometry.

The table below outlines the components and applications of affinity probes derived from quinazolin-4-amine (B77745) scaffolds.

| Probe Component | Function | Example |

| Recognition Moiety | Binds to the target protein | This compound |

| Reactive Group | Forms a covalent bond with the target | Azide, Benzophenone, Diazirine |

| Reporter Tag | Enables enrichment and detection | Biotin, Alkyne, Fluorescent dye |

The development of such affinity probes provides a powerful strategy for the deconvolution of the cellular targets of this compound derivatives, thereby validating their mechanism of action and potentially uncovering new therapeutic opportunities.

Q & A

Q. Table 1: Key Reaction Parameters

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Solvent | DMF | High solubility |

| Base | EtN (2.6 mmol) | Neutralizes HCl byproduct |

| Temperature | Room temperature | Minimizes degradation |

| Purification | Cold water precipitation | Removes unreacted reagents |

Basic: How is this compound characterized structurally, and what analytical techniques are essential?

Methodological Answer:

- X-ray Crystallography: Resolves crystal packing and confirms stereochemistry. For example, symmetry codes and torsion angles validate the quinazoline-imidazole propylamine linkage .

- NMR Spectroscopy: H and C NMR identify protons adjacent to the isopropyl group (e.g., δ 1.2–1.4 ppm for CH groups) and aromatic quinazoline protons (δ 7.5–8.5 ppm) .

- Mass Spectrometry: High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 323.12 for CHN).

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s bioactivity?

Methodological Answer:

- 3D-QSAR Modeling: Use comparative molecular field analysis (CoMFA) to correlate substituent effects (e.g., isopropyl vs. morpholinyl groups) with anti-inflammatory or antimicrobial activity .

- Key Variables:

- Hydrophobic interactions: Isopropyl’s steric bulk vs. smaller groups.

- Electron-withdrawing/donating groups on the quinazoline ring.

- Validation: Cross-validate models using leave-one-out (LOO) techniques and experimental IC data from enzyme inhibition assays .

Q. Table 2: SAR Trends in Quinazolin-4-amine Derivatives

| Substituent (Position) | Bioactivity (IC, μM) | Target |

|---|---|---|

| 2-Isopropyl | 12.3 ± 1.2 (COX-2) | Anti-inflammatory |

| 2-Morpholinyl | 8.7 ± 0.9 (COX-2) | Anti-inflammatory |

| 4-Bromophenyl | 5.4 ± 0.5 (CYP450) | Antimicrobial |

Advanced: How can contradictory data in biological activity assays be resolved?

Methodological Answer:

Contradictions often arise from:

- Assay Conditions: Variability in cell lines (e.g., HeLa vs. RAW264.7 macrophages) or enzyme isoforms (COX-1 vs. COX-2) .

- Solution:

Advanced: What computational strategies predict this compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite model binding to targets (e.g., COX-2 or bacterial DNA gyrase).

- Protocol:

- Prepare protein (PDB: 5KIR) by removing water and adding hydrogens.

- Define the active site using grid boxes centered on co-crystallized ligands.

- Validate docking parameters with known inhibitors (e.g., celecoxib for COX-2) .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å acceptable) .

Advanced: How can mechanistic studies elucidate the compound’s mode of action in anti-inflammatory pathways?

Methodological Answer:

- Enzyme Inhibition Assays:

- Gene Expression Profiling: RNA-seq or qPCR to quantify IL-6, TNF-α, and NF-κB pathways post-treatment.

- Mutagenesis Studies: Engineer COX-2 mutants (e.g., Arg120Ala) to test if binding is residue-specific .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.